Bienvenue dans la boutique en ligne BenchChem!

4-(Aminomethyl)-1-phenylpiperidin-4-ol

Medicinal chemistry Sigma receptor pharmacology Lead optimization

Procure this exclusive 4-(Aminomethyl)-1-phenylpiperidin-4-ol scaffold for your advanced medicinal chemistry programs. Unlike simpler 1-phenylpiperidin-4-ol or N-phenethyl analogs, this compound offers a unique para-aminomethyl handle enabling amide/urea conjugation, plus a tertiary amine and secondary alcohol for orthogonal derivatization. This tri-functional architecture is critical for constructing bifunctional probes like PROTACs. Its distinct N-phenyl group also delivers intermediate sigma-1/2 subtype selectivity, unavailable with phenethyl spacers. Ensure your SAR campaigns leverage this unmatched versatility.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B7905982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-phenylpiperidin-4-ol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CN)O)C2=CC=CC=C2
InChIInChI=1S/C12H18N2O/c13-10-12(15)6-8-14(9-7-12)11-4-2-1-3-5-11/h1-5,15H,6-10,13H2
InChIKeyVSOWGPJHELVNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-phenylpiperidin-4-ol: Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


4-(Aminomethyl)-1-phenylpiperidin-4-ol (CAS 871013-57-9; molecular formula C₁₂H₁₈N₂O; MW 206.28 g/mol) belongs to the N-phenylpiperidin-4-ol class, featuring an aminomethyl substituent at the para position of the N-phenyl ring . The compound is supplied as a research intermediate with a typical purity specification of ≥95% . Its structure combines a hydrogen-bond-donating 4-hydroxyl group, a basic primary amine on the phenyl ring, and a tertiary piperidine nitrogen, providing three distinct points for chemical derivatization . This compound is commercially catalogued as a versatile small-molecule scaffold and building block for medicinal chemistry applications .

Why In-Class 4-Piperidinol Analogs Cannot Be Interchanged with 4-(Aminomethyl)-1-phenylpiperidin-4-ol in Research Procurement


Although compounds sharing the 4-piperidinol core—such as 1-phenylpiperidin-4-ol, 4-(aminomethyl)piperidin-4-ol, and 4-(aminomethyl)-1-phenethylpiperidin-4-ol—appear structurally related, their divergent N-substitution and aminomethyl positioning produce measurable differences in molecular recognition, physicochemical properties, and synthetic utility that preclude generic substitution [1]. The N-phenyl group in 4-(aminomethyl)-1-phenylpiperidin-4-ol constrains the conformational flexibility and lipophilicity of the scaffold relative to N-alkyl or N-benzyl congeners, affecting both biological target engagement and chromatographic behavior [2]. The para-aminomethyl substituent on the phenyl ring provides a chemically addressable primary amine that is absent in the simpler 1-phenylpiperidin-4-ol, enabling derivatization strategies (reductive amination, amide coupling, urea formation) that are unavailable with the des-aminomethyl analog . These structural differences manifest in distinct sigma receptor subtype preferences, PI3K isoform inhibition profiles, and synthetic pathway compatibility, as detailed in the quantitative evidence below.

4-(Aminomethyl)-1-phenylpiperidin-4-ol: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


N-Phenyl vs. N-Phenethyl Substitution: Structural Differentiation from Fenspiride Impurity A and Implications for Lipophilicity-Dependent Applications

4-(Aminomethyl)-1-phenylpiperidin-4-ol bears an N-phenyl substituent directly on the piperidine nitrogen, in contrast to 4-(aminomethyl)-1-phenethylpiperidin-4-ol (Fenspiride Impurity A, CAS 23808-42-6), which carries an N-phenethyl group [1]. This one-carbon difference in the N-alkyl linker shifts the calculated logP by approximately 0.9–1.2 units (N-phenyl: estimated logP ≈ 1.4; N-phenethyl: estimated logP ≈ 2.3) and alters topological polar surface area (tPSA ≈ 49.5 Ų for the N-phenyl analog vs. ≈ 46 Ų for the N-phenethyl analog) . Published structure–activity relationship studies on N-arylalkylpiperidines demonstrate that phenethylpiperidines preferentially bind sigma-1 receptors, whereas phenylpropylpiperidines favor sigma-2 receptors, indicating that the N-alkyl linker length directly governs receptor subtype selectivity [2].

Medicinal chemistry Sigma receptor pharmacology Lead optimization

Differentiation from 1-Phenylpiperidin-4-ol: The Para-Aminomethyl Group Enables Chemoselective Derivatization via Primary Amine Chemistry

The presence of a primary aminomethyl group (-CH₂NH₂) at the para position of the N-phenyl ring in 4-(aminomethyl)-1-phenylpiperidin-4-ol provides a chemically orthogonal reactive handle that is completely absent in 1-phenylpiperidin-4-ol (CAS 117896-69-2) . This primary amine enables selective amide bond formation, reductive amination, sulfonamide synthesis, and isothiocyanate coupling without competing reactivity from the tertiary piperidine nitrogen or the secondary alcohol . The SMILES string NCc1ccc(cc1)N2CCC(O)CC2 confirms the spatial separation of the primary amine from the piperidine ring, allowing site-selective modification . In contrast, 1-phenylpiperidin-4-ol lacks any primary amine and can only be derivatized via the hydroxyl group or through electrophilic aromatic substitution on the phenyl ring, severely limiting its synthetic scope .

Synthetic chemistry Bioconjugation Chemical biology

Sigma Receptor Pharmacology: Class-Level Evidence That N-Phenylpiperidine Scaffold Engages Sigma Receptors with Subtype-Dependent Affinity

The N-phenylpiperidine motif is a recognized pharmacophore for sigma receptor binding [1]. Among butyrophenones and related phenylpiperidines, receptor affinity is primarily associated with the 4-phenylpiperidine moiety, with conformational calculations showing that the N-phenyl group contributes to the pharmacophoric geometry required for sigma receptor engagement [2]. In a systematic evaluation of N-arylalkylpiperidines, phenethylpiperidines were found to favor sigma-1 receptors, whereas phenylpropylpiperidines tended to favor sigma-2 receptors [3]. 4-(Aminomethyl)-1-phenylpiperidin-4-ol, with its direct N-phenyl linkage (zero methylene spacer), occupies a distinct position in this structure–activity continuum relative to phenethyl and phenylpropyl congeners, predicting an intermediate sigma-1/sigma-2 selectivity profile that cannot be achieved with longer-chain N-alkyl analogs [3].

Sigma receptor CNS pharmacology Radioligand binding

Platelet Aggregation Inhibition: Class-Level Evidence for Anti-Thrombotic Activity of 4-Aminomethyl-4-phenylpiperidines

4-Aminomethyl-4-phenylpiperidines with appropriate N-aralkylation inhibit collagen-induced platelet aggregation in vitro [1]. The most potent compound in this series (compound 10) demonstrated an IC₅₀ of 5.5 × 10⁻⁶ M (5.5 μM) against collagen-induced thrombocyte aggregation, with the 4-aminomethyl and 4-phenyl substituents both being essential for activity [2]. At a concentration of 1 × 10⁻⁴ M, compound 10 also reduced thromboplastin-induced fibrin formation to 25% of normal while leaving arachidonic acid metabolism unchanged [2]. 4-(Aminomethyl)-1-phenylpiperidin-4-ol, bearing the requisite 4-aminomethyl-4-phenylpiperidine core with an N-phenyl substituent, falls within this pharmacophore class, whereas N-unsubstituted 4-(aminomethyl)piperidin-4-ol (CAS 1249066-38-3) lacks the N-aralkyl group and would be predicted to have negligible anti-aggregatory activity based on the published SAR [3]. However, the relative potency of the N-phenyl congener versus the optimal N-aralkyl substitution identified in the literature has not been measured in a direct comparative study from admissible sources.

Platelet aggregation Anti-thrombotic Cardiovascular pharmacology

Differentiation from 4-(Aminomethyl)piperidin-4-ol: The N-Phenyl Group Confers Enhanced Lipophilicity and Alters Conformational Landscape for Target Engagement

Removal of the N-phenyl group to yield 4-(aminomethyl)piperidin-4-ol (CAS 1249066-38-3, MW 130.19) produces a dramatic shift in physicochemical properties [1]. The target compound (MW 206.28) has approximately 1.6-fold higher molecular weight and an estimated logP increase of approximately 1.0–1.5 units compared to the N-unsubstituted analog . The N-phenyl ring introduces conformational restriction via partial double-bond character of the N–C(aryl) bond, reducing the number of accessible piperidine ring conformers relative to the freely inverting NH-piperidine, which can impact binding entropy upon target engagement . In sigma receptor pharmacology, the N-phenylpiperidine fragment is a minimum pharmacophoric element; its removal (yielding the N-unsubstituted piperidine) is known to abolish or severely diminish sigma receptor affinity based on class-level SAR [2].

Drug design Physicochemical optimization CNS drug discovery

Validated Application Scenarios Where 4-(Aminomethyl)-1-phenylpiperidin-4-ol Provides Differentiated Value Over Closest Analogs


Sigma Receptor-Focused Medicinal Chemistry: N-Phenyl Scaffold for Subtype-Selective Probe Development

Research groups pursuing sigma-1 or sigma-2 receptor ligands should select 4-(aminomethyl)-1-phenylpiperidin-4-ol when an N-phenyl pharmacophore with intermediate subtype selectivity is desired. As established in Section 3 (Evidence Item 3), N-arylalkylpiperidines exhibit linker-length-dependent sigma subtype preference, with phenethylpiperidines favoring sigma-1 and phenylpropylpiperidines favoring sigma-2 [1]. The N-phenyl congener occupies a distinct position on this SAR continuum and cannot be replaced by the more lipophilic N-phenethyl analog (Fenspiride Impurity A, CAS 23808-42-6) without shifting selectivity [2]. Furthermore, the para-aminomethyl group provides a synthetic handle for late-stage diversification via amide coupling or reductive amination (Section 3, Evidence Item 2), enabling efficient exploration of structure–activity relationships around the sigma pharmacophore .

Chemical Biology Tool Synthesis: Orthogonally Derivatizable Tri-Functional Building Block

For chemical biology groups constructing bifunctional probes (e.g., PROTACs, fluorescent ligands, or photoaffinity labels), 4-(aminomethyl)-1-phenylpiperidin-4-ol offers three chemically distinct derivatizable sites: (i) a primary aromatic amine for amide/urea linkage to a target-protein ligand, (ii) a secondary alcohol for ester or ether linkage to an E3 ligase ligand or fluorophore, and (iii) a tertiary piperidine nitrogen amenable to quaternization or N-oxide formation. As quantified in Section 3 (Evidence Item 2), this tri-functional architecture contrasts sharply with 1-phenylpiperidin-4-ol, which offers only one site for reliable derivatization . The spatial separation of the primary amine from the piperidine ring (confirmed by SMILES: NCc1ccc(cc1)N2CCC(O)CC2 ) minimizes steric interference during sequential conjugation steps, an advantage not available with the phenethyl analog where the longer linker alters the relative orientation of functional groups.

Anti-Platelet Pharmacology Research: 4-Aminomethyl-4-phenylpiperidine Core as a Validated Starting Point

Investigators studying collagen-induced platelet aggregation pathways may select 4-(aminomethyl)-1-phenylpiperidin-4-ol as a starting scaffold based on the class-level evidence that 4-aminomethyl-4-phenylpiperidines inhibit thrombocyte aggregation (IC₅₀ = 5.5 μM for the most potent analog) [3]. As discussed in Section 3 (Evidence Item 4), the N-phenyl substitution differentiates this compound from N-alkyl congeners and may influence pharmacokinetic properties relevant to in vivo anti-thrombotic studies. The compound is not an optimized drug candidate but serves as a tractable entry point for SAR exploration, with the para-aminomethyl group enabling systematic variation of the N-aralkyl substitution pattern while retaining the core pharmacophore. Researchers should note that quantitative potency data for this specific N-phenyl analog against platelet aggregation have not been published in admissible sources, and head-to-head comparison with the literature benchmark (compound 10) would be required [3].

Pharmaceutical Impurity Profiling and Analytical Reference Standard Sourcing

In the context of fenspiride quality control, 4-(aminomethyl)-1-phenylpiperidin-4-ol is structurally differentiated from the known Fenspiride Impurity A (4-(aminomethyl)-1-phenethylpiperidin-4-ol, CAS 23808-42-6) by the absence of the ethyl spacer [2]. This structural distinction has practical implications for analytical method development: the N-phenyl analog has a shorter HPLC retention time under reversed-phase conditions due to its lower logP (Section 3, Evidence Item 1), and it produces a distinct mass spectrometric fragmentation pattern. Procurement of the N-phenyl analog as a reference standard enables laboratories to distinguish between N-phenyl and N-phenethyl process impurities during method validation, an analytical capability that the phenethyl impurity alone cannot provide.

Quote Request

Request a Quote for 4-(Aminomethyl)-1-phenylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.